4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile
Description
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile is a synthetic organic compound that features an indole moiety Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Properties
CAS No. |
96318-64-8 |
|---|---|
Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
4-indol-1-yl-4-methoxybutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C17H13N5O/c1-23-16(8-17(11-20,12-21)14(9-18)10-19)22-7-6-13-4-2-3-5-15(13)22/h2-7,14,16H,8H2,1H3 |
InChI Key |
BDRVPPIPOXPBPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(C#N)(C#N)C(C#N)C#N)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method involves the use of 4-methoxybutane-1,1,2,2-tetracarbonitrile as a starting material, which is then reacted with 1H-indole under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole moiety allows for electrophilic substitution reactions, which can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)-2-methylindole
- 4-(Methoxymethyl)-2-methylindole
- 4-(1H-Indol-3-yl)butan-2-one
Uniqueness
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile is unique due to its specific structure, which combines an indole moiety with a tetracarbonitrile group. This combination imparts distinct chemical and biological properties that differentiate it from other indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
